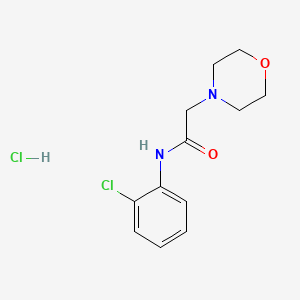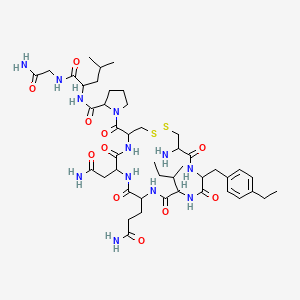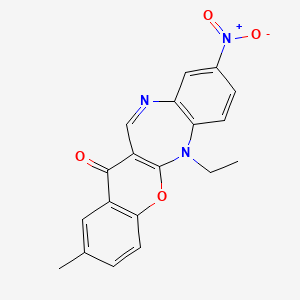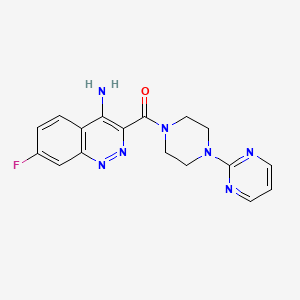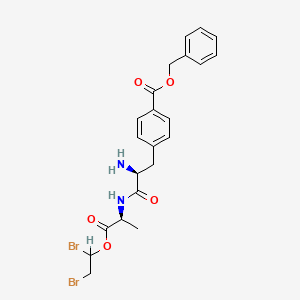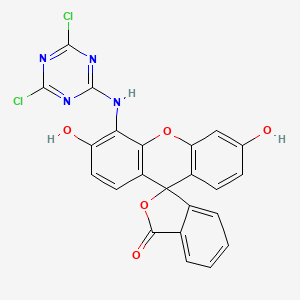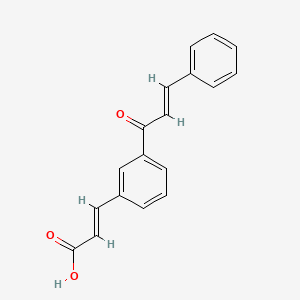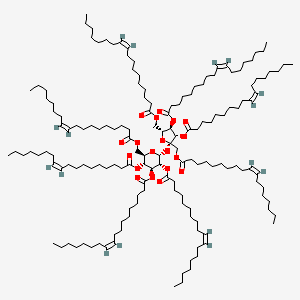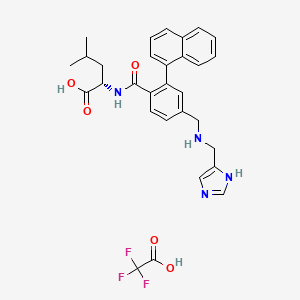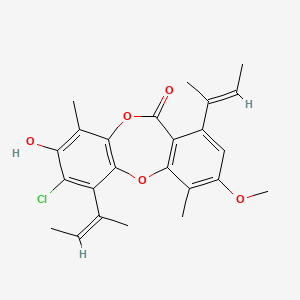
Emeguisin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emeguisin B is a depsidone compound isolated from the marine fungus Penicillium oxalicum M893 and Emericella unguis . Depsidones are a class of secondary metabolites known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound has garnered attention due to its potent antibacterial and antifungal activities .
Vorbereitungsmethoden
Emeguisin B is typically isolated from the culture broth of marine fungi such as Penicillium oxalicum and Emericella unguis . The isolation process involves combined chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . The structures of the isolated compounds are elucidated through high-resolution electrospray ionization mass spectral and NMR data .
Analyse Chemischer Reaktionen
Emeguisin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Emeguisin B has a wide range of scientific research applications due to its bioactive properties . In chemistry, it is used as a model compound for studying depsidone synthesis and reactivity . In biology and medicine, this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents . It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as the yeast Candida albicans .
Wirkmechanismus
The mechanism of action of emeguisin B involves its interaction with bacterial and fungal cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The molecular targets of this compound include membrane-bound enzymes and proteins involved in cell wall synthesis . This disruption of cell membrane function is a key factor in its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Emeguisin B is structurally similar to other depsidones such as emeguisin A and emeguisin C . These compounds share a common depsidone core structure but differ in their substituent groups . This compound is unique due to the presence of two 1-methylprop-1-enyl groups in its structure . This structural feature contributes to its distinct biological activities compared to other depsidones . Other similar compounds include aspergillusidone C, nidulin, and guisinol, which also exhibit antimicrobial properties .
Eigenschaften
CAS-Nummer |
117032-55-0 |
|---|---|
Molekularformel |
C24H25ClO5 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9- |
InChI-Schlüssel |
RQNMKGDKKQRCKL-OJOCYUAFSA-N |
Isomerische SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC |
Kanonische SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


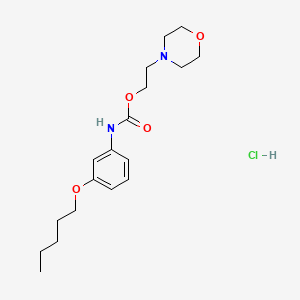
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
